molecular formula C20H18ClFN2O2 B2727766 4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine CAS No. 941903-54-4

4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine

Cat. No.: B2727766
CAS No.: 941903-54-4
M. Wt: 372.82
InChI Key: DOGFGGYRODHETQ-UHFFFAOYSA-N
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Description

4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine is a complex organic compound that features a quinoline core structure substituted with a morpholine ring and a 2-chloro-6-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine typically involves multiple stepsThe reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium for coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline core .

Scientific Research Applications

4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine is unique due to its specific combination of functional groups and its quinoline core structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[8-[(2-chloro-6-fluorophenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2/c21-16-4-2-5-17(22)15(16)13-26-18-6-1-3-14-7-8-19(23-20(14)18)24-9-11-25-12-10-24/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGFGGYRODHETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC4=C(C=CC=C4Cl)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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